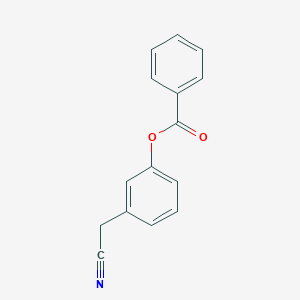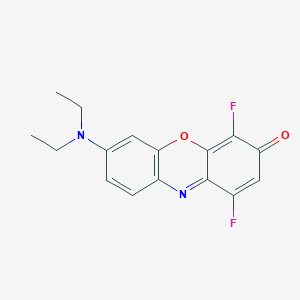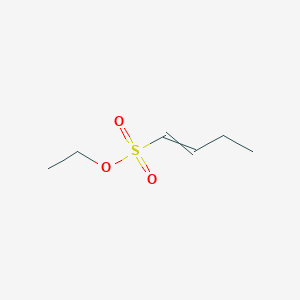![molecular formula C19H16N2O B14310039 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde CAS No. 111674-76-1](/img/structure/B14310039.png)
5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde is a complex organic compound belonging to the pyridocarbazole family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyridocarbazole core, followed by functionalization to introduce the aldehyde group at the 9-position .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the pyridocarbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and photophysical properties
Wirkmechanismus
The mechanism of action of 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde involves its interaction with various molecular targets. It can intercalate with DNA, inhibit topoisomerase II, and interact with specific proteins such as kinases and transcription factors. These interactions lead to the modulation of cellular pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ellipticine: 5,11-Dimethyl-6H-pyrido[4,3-B]carbazole.
9-Methylellipticine: 5,9,11-Trimethyl-6H-pyrido[4,3-B]carbazole.
Comparison: 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde is unique due to the presence of the aldehyde group at the 9-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural difference can influence its interaction with molecular targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
111674-76-1 |
|---|---|
Molekularformel |
C19H16N2O |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
5,6,11-trimethylpyrido[4,3-b]carbazole-9-carbaldehyde |
InChI |
InChI=1S/C19H16N2O/c1-11-16-9-20-7-6-14(16)12(2)19-18(11)15-8-13(10-22)4-5-17(15)21(19)3/h4-10H,1-3H3 |
InChI-Schlüssel |
VXHPWKKVPJAHHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CN=CC2=C(C3=C1N(C4=C3C=C(C=C4)C=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-N-(4-methylphenyl)-N-[4-(2-phenylethyl)phenyl]aniline](/img/structure/B14309989.png)


![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

![5-Phenoxy[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14310030.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)


